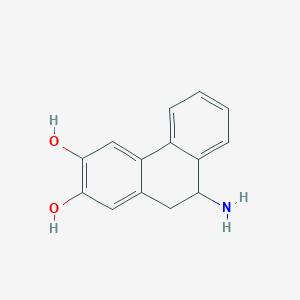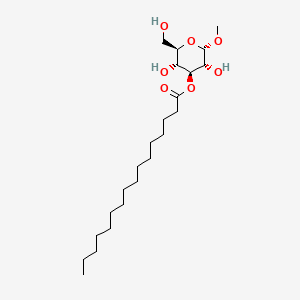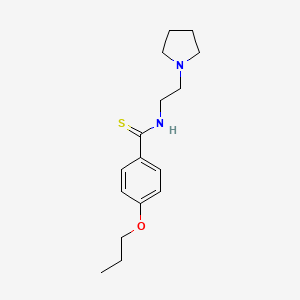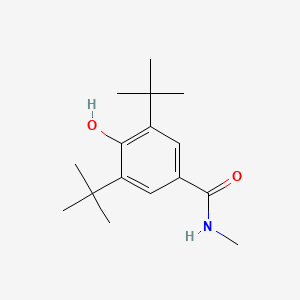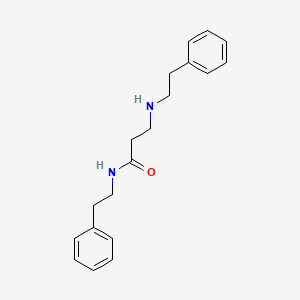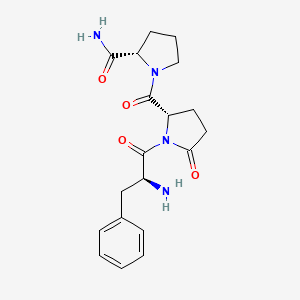
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a peptide derivative that includes phenylalanine, proline, and prolinamide residues, making it a subject of study in biochemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide typically involves peptide coupling reactions. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the growing peptide chain on the solid support.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial processes often optimize reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Aplicaciones Científicas De Investigación
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: The compound is investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Medicine: Research explores its role in modulating biological pathways and its potential as a drug candidate.
Industry: It is used in the development of biocontrol agents against plant pathogens.
Mecanismo De Acción
The mechanism of action of L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain fungi by targeting cell wall proteins . The compound binds to these proteins, disrupting their function and leading to reduced fungal growth.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolinamide, 5-oxo-L-prolyl-L-phenylanyl-4-hydroxy: Another peptide derivative with similar antifungal properties.
5-Oxo-L-prolyl-D-phenylalanyl-L-phenylalanyl-L-seryl-L-tyrosyl-D-phenylalanyl-L-leucyl-L-arginyl-L-prolylglycinamide: A longer peptide with additional amino acid residues.
Uniqueness
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide is unique due to its specific sequence and the presence of both phenylalanine and proline residues. This combination imparts distinct biochemical properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
67224-37-7 |
|---|---|
Fórmula molecular |
C19H24N4O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O4/c20-13(11-12-5-2-1-3-6-12)18(26)23-15(8-9-16(23)24)19(27)22-10-4-7-14(22)17(21)25/h1-3,5-6,13-15H,4,7-11,20H2,(H2,21,25)/t13-,14-,15-/m0/s1 |
Clave InChI |
SJCTWYVUCAHODN-KKUMJFAQSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCC(=O)N2C(=O)C(CC3=CC=CC=C3)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
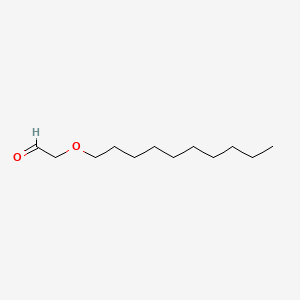

![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

